(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide
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Overview
Description
3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medical, industrial, and biological fields. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a hydrazono functional group, making it a subject of interest in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with N-(2-methoxy-5-methylphenyl)butanamide under specific conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxybenzoyl chloride
- 3,5-Dimethoxybenzoic acid
- 3,4,5-Trimethoxybenzoyl chloride
Uniqueness
Compared to similar compounds, 3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydrazono group, in particular, provides unique reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H25N3O5 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C21H25N3O5/c1-13-6-7-19(29-5)18(8-13)22-20(25)9-14(2)23-24-21(26)15-10-16(27-3)12-17(11-15)28-4/h6-8,10-12H,9H2,1-5H3,(H,22,25)(H,24,26)/b23-14+ |
InChI Key |
GLAKHFBVYBLBAR-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC(=CC(=C2)OC)OC)/C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC(=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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